2-MPPA

Descripción

Role of GCPII in Central Nervous System Glutamate Homeostasis

GCPII plays a crucial role in maintaining glutamate homeostasis within the central nervous system. The enzyme catalyzes the hydrolysis of NAAG into N-acetyl aspartate (NAA) and glutamate. avcr.czjhu.educuni.czmdpi.comnih.govnih.govjst.go.jpacs.org This enzymatic cleavage is a key regulatory step controlling the availability of NAAG in the synaptic space. nih.gov The resulting glutamate, a product of this hydrolysis, is the primary excitatory neurotransmitter in the mammalian nervous system. avcr.czcuni.cz Dysregulation of glutamate levels is closely associated with neurotoxicity and has been implicated in the pathogenesis of various neurological disorders. avcr.czjhu.educuni.czacs.org Excessive glutamate can lead to neuronal dysfunction and degeneration, a phenomenon known as excitotoxicity. avcr.cz Furthermore, GCPII has been shown to activate microglia, potentially contributing to altered glutamate signaling and neuroinflammation, which can exacerbate neurological conditions. acs.org

N-Acetylaspartylglutamate (NAAG) as an Endogenous Agonist for Group II Metabotropic Glutamate Receptors

N-Acetylaspartylglutamate (NAAG) is the most abundant dipeptide found in the mammalian brain, where it functions as a neuromodulator of glutamatergic synapses. avcr.czcuni.cznih.govjst.go.jpnih.govcaymanchem.com A key function of NAAG is its role as an endogenous agonist for group II metabotropic glutamate receptors (mGluRs), particularly metabotropic glutamate receptor 3 (mGluR3). avcr.czfrontiersin.orgnih.govjst.go.jpnih.govcaymanchem.combohrium.com Unlike glutamate, NAAG exhibits selectivity for mGluR3 and does not significantly bind to other glutamate receptors such as NMDA, kainate, or AMPA receptors. frontiersin.org Activation of mGluR3, often located on presynaptic terminals, leads to a reduction in the release of glutamate. frontiersin.orgnih.govjst.go.jpnih.govcaymanchem.compnas.org NAAG is released in response to glutamate, serving as a feedback mechanism for the postsynaptic neuron to inhibit excessive glutamate signaling. nih.govnih.gov Beyond its presynaptic effects, NAAG activation of mGluR3 on astrocytes can stimulate the release of neuroprotective factors like transforming growth factor beta. nih.govnih.govpnas.org

Rationale for GCPII Inhibition as a Therapeutic Strategy in Neurological Disorders

The enzymatic activity of GCPII directly impacts the levels of NAAG and, consequently, the activation of mGluR3. Inhibition of GCPII leads to increased concentrations of NAAG in the extrasynaptic and synaptic spaces. avcr.cznih.govpnas.org This elevation in NAAG enhances its agonist action at mGluR3. avcr.czfrontiersin.orgnih.govpnas.org The resulting mGluR3 activation provides a therapeutic avenue by reducing excessive glutamate release and promoting neuroprotective signaling pathways. avcr.cznih.govjst.go.jpnih.govcaymanchem.compnas.org This strategy offers a potential approach to attenuate the neurotoxicity associated with dysregulated glutamate transmission. avcr.cznih.gov

Targeting GCPII has emerged as a promising therapeutic strategy in various neurological conditions where glutamate excitotoxicity is implicated. Preclinical studies utilizing GCPII inhibitors have demonstrated efficacy in models of traumatic brain injury, stroke, neuropathic and inflammatory pain, amyotrophic lateral sclerosis (ALS), schizophrenia, seizures, morphine tolerance, aggression, and cognitive impairment, including that associated with aging and multiple sclerosis. avcr.czjhu.educuni.czfrontiersin.orgmdpi.comnih.govjst.go.jppnas.orgtargetmol.comascopubs.orgpnas.org This approach presents an alternative to directly blocking glutamate receptors, which can be associated with significant side effects due to broad receptor distribution. cuni.cz

The compound 2-MPPA is a well-characterized inhibitor utilized in the investigation of GCPII's role and the therapeutic potential of its inhibition. As a potent and selective GCPII inhibitor, this compound has been instrumental in numerous preclinical studies exploring the rationale for targeting this enzyme in various neurological disorders. avcr.cztargetmol.comascopubs.orgmedchemexpress.combocsci.comapexbt.com

Key Properties of this compound as a GCPII Inhibitor

| Property | Value / Description | Source |

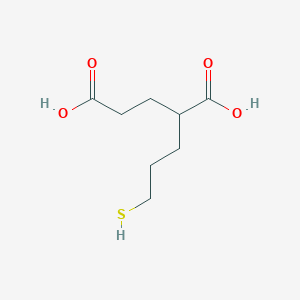

| Chemical Name | 2-(3-Mercaptopropyl)pentanedioic acid | bocsci.comapexbt.comcymitquimica.com |

| Inhibitor Type | Thiol-based | avcr.cz |

| Target | Glutamate Carboxypeptidase II (GCPII) | targetmol.comascopubs.orgmedchemexpress.combocsci.comapexbt.com |

| IC50 (GCPII) | 90 nM | targetmol.comascopubs.orgmedchemexpress.combocsci.com |

| Selectivity | Selective over NMDA, kainate, AMPA receptors, and various metalloproteases (MMP-1, -2, -3, -7, -9, ACE, NEP). | bocsci.com |

| Oral Bioavailability | Yes | targetmol.compnas.orgmedchemexpress.combocsci.com |

Detailed research findings using this compound further support the therapeutic rationale for GCPII inhibition. Studies have shown that administration of this compound improved working memory performance in aging rats, consistent with the beneficial effects of inhibiting GCPII signaling. frontiersin.org In models of schizophrenia-like deficits, this compound attenuated dizocilpine-induced prepulse inhibition deficits in mice, an effect that was blocked by a group II mGluR antagonist, highlighting the involvement of the NAAG-mGluR3 pathway. targetmol.commedchemexpress.com this compound has also demonstrated protective effects against motor neuron death in models of familial ALS pnas.org and attenuated taxol-induced neuropathy in mice. ascopubs.orgmedchemexpress.com Furthermore, research indicates that this compound can attenuate morphine tolerance in mice targetmol.com and provides prolonged alleviation of neuropathic pain in rat models. bocsci.com More recently, studies in nonhuman primates have shown that chronic administration of this compound can reduce levels of phosphorylated tau protein (pT217Tau) in cortical regions relevant to Alzheimer's disease, suggesting a potential role in mitigating tau pathology. nih.gov The oral bioavailability of this compound offers an advantage in preclinical studies requiring chronic administration compared to some other GCPII inhibitors like 2-PMPA. pnas.org

Propiedades

IUPAC Name |

2-(3-sulfanylpropyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLNSQHJKVQCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC(=O)O)C(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254737-29-6 | |

| Record name | 2-(3-Mercaptopropyl)pentanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Evolution of Gcpii Inhibitors

Historical Overview of GCPII Inhibitor Chemotypes

The understanding of GCPII's active site, particularly the bimetallic zinc center and the substrate-binding pockets (S1 and S1'), has been crucial in the design of diverse inhibitor chemotypes. avcr.czembopress.orgnih.govresearchgate.net Crystal structures of GCPII in complex with various inhibitors have provided critical insights into their binding modes. researchgate.netnih.gov

Phosphonate-Based Inhibitors (e.g., 2-PMPA)

Phosphonate-based inhibitors represent a significant class of GCPII inhibitors. The first potent and selective GCPII inhibitor, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), reported in 1996, is a prime example of this chemotype. avcr.cznih.gov Its design incorporates a pentanedioic acid portion intended to interact with the glutarate recognition site and a phosphonate group to chelate the active site zinc ions. avcr.cz 2-PMPA is a potent and selective inhibitor with an IC₅₀ value of 300 pM and demonstrates high selectivity over a wide range of other targets. nih.govavcr.czmedchemexpress.commedchemexpress.comprobechem.com Structure-activity relationship (SAR) studies based on 2-PMPA have led to the development of other potent phosphonate-based inhibitors. avcr.cz The (S)-enantiomer of 2-PMPA is significantly more active than the (R)-enantiomer, consistent with the binding preference for L-glutamate. avcr.cz While effective in preclinical models, 2-PMPA is a highly polar compound with multiple negative charges, leading to poor oral bioavailability and limited tissue penetration, particularly across the blood-brain barrier. nih.govjhu.edumedchemexpress.com

Here is a summary of some research findings related to 2-PMPA:

| Compound | Target | IC₅₀ / Kᵢ Value | Key Findings | References |

| 2-PMPA | GCPII | IC₅₀ = 300 pM | Potent and selective inhibitor. nih.govmedchemexpress.commedchemexpress.com Neuroprotective in preclinical models of neurological disease. avcr.czmedchemexpress.comprobechem.comtargetmol.com Inhibits oxidative metabolism and glycolysis in rat cortical cultures. probechem.com | nih.govavcr.czmedchemexpress.commedchemexpress.comprobechem.comtargetmol.com |

| 2-PMPA | GCPII | Kᵢ = 98 pM | Inhibits glutamate release from NAAG. caymanchem.com Selective over 100 receptors, transporters, ion channels, and enzymes. caymanchem.com | caymanchem.com |

Thiol-Based Inhibitors (e.g., 2-MPPA)

Thiol-based inhibitors were developed as part of efforts to reduce the polarity observed in some phosphorus-based inhibitors. avcr.cz This class utilizes a thiol group as the zinc-binding moiety. avcr.cznih.gov Optimization studies exploring the linker length between the glutarate-like moiety and the thiol group led to the discovery of 2-(3-mercaptopropyl)pentanedioic acid (this compound), also known as GPI-5693. avcr.czmedchemexpress.comtocris.comapexbt.comcymitquimica.comnih.gov

This compound is a selective GCPII inhibitor with nanomolar potency. avcr.czmedchemexpress.comtocris.comadooq.com It has an reported IC₅₀ value of 90 nM. medchemexpress.comtocris.com this compound demonstrates selectivity for GCPII over various glutamate receptors (NMDA, kainate, AMPA) and other metalloproteases (MMP-1, -2, -3, -7, -9, ACE, NEP). tocris.com

Research findings regarding this compound include its activity in preclinical models. This compound has shown antinociceptive effects in rat models of neuropathic pain. tocris.comadooq.com It has also demonstrated protection against motor neuron death in familial amyotrophic lateral sclerosis (ALS) mouse models. tocris.compnas.org Unlike 2-PMPA, this compound has been reported to be orally bioavailable in animal studies, offering a potential advantage for long-term dosing. tocris.compnas.org Studies in aged rats have shown that systemic administration of this compound improved working memory performance, which correlated with reduced levels of phosphorylated tau in certain brain regions in aged macaques. nih.govfrontiersin.org

Here is a summary of some research findings related to this compound:

| Compound | Target | IC₅₀ Value | Key Findings | References |

| This compound | GCPII | 90 nM | Selective GCPII inhibitor. medchemexpress.comtocris.com Antinociceptive in neuropathic pain models. tocris.comadooq.com Protects against motor neuron death in ALS models. tocris.compnas.org Orally bioavailable in animal studies. tocris.compnas.org Improved working memory in aged rats. frontiersin.org Reduced phosphorylated tau in aged macaques. nih.gov | medchemexpress.comtocris.comnih.govadooq.compnas.orgfrontiersin.org |

Urea-Based Inhibitors

Another class of potent GCPII inhibitors utilizes a urea group as the zinc-binding moiety. avcr.cznih.govavcr.cz These compounds are often based on NAAG-like analogs where the amino acids are linked by a urea group. avcr.cz Urea-based inhibitors can interact with both the aspartate binding site (P1 position) and the glutarate moiety (P1' position) of the enzyme. avcr.cz Structural studies have shown that the urea linkage interacts with the active site zinc ion (Zn1) and residues like Tyr552 and His553. avcr.cz Examples in this class include ZJ-43, which exhibits low nanomolar potency, as well as ZJ 11, ZJ 17, and ZJ 38. avcr.cz

Hydroxamate-Based Inhibitors

Hydroxamate functionalities also serve as zinc-binding groups in GCPII inhibitors. nih.gov Crystal structures of GCPII in complex with hydroxamate inhibitors have revealed interesting binding modes. avcr.czrcsb.org In some cases, the putative P1' glutarate moiety of hydroxamate inhibitors has been observed to occupy the spacious entrance funnel of the enzyme rather than the conserved glutamate-binding S1' pocket. avcr.czrcsb.org This unique binding mode can influence the structure-activity relationship, potentially explaining the lack of enantiospecificity and tolerance for bulky or hydrophobic substituents in certain hydroxamate inhibitors. avcr.czrcsb.org

Conceptual Design Principles Guiding GCPII Inhibitor Development

The development of GCPII inhibitors has been guided by a detailed understanding of the enzyme's structure and catalytic mechanism. Key design principles include:

Zinc Chelation: High-affinity GCPII inhibitors typically incorporate a functional group capable of coordinating the two zinc ions in the enzyme's active site. avcr.cznih.gov Various zinc-binding groups, including phosphonates, thiols, ureas, and hydroxamates, have been successfully employed. avcr.cznih.govgoogle.com

Mimicking the Substrate (NAAG): Many potent inhibitors are designed as analogs or mimetics of the endogenous substrate, NAAG. avcr.cz This often involves a moiety that mimics the C-terminal glutamate residue of NAAG, interacting with the S1' pocket of GCPII. avcr.czavcr.czembopress.orgnih.gov This interaction with the S1' pocket is crucial for high affinity and specificity. avcr.cznih.gov

Exploiting Non-Prime Sites: Beyond the primary substrate-binding sites (S1 and S1'), the GCPII enzyme has an entrance funnel and other non-prime sites that can be exploited for inhibitor binding and to improve properties like affinity and lipophilicity. nih.govavcr.czpdbj.org Inhibitors can include "effector functionalities" linked to the core binding module that interact with these regions. nih.govpdbj.org The interactions within the entrance funnel can be varied and may involve hydrophobic patches and van der Waals contacts. nih.govpdbj.org

Tailoring Physicochemical Properties: Inhibitor design also considers physicochemical properties such as polarity and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME), as well as for targeting specific compartments like the central nervous system. nih.govjhu.edunih.gov Strategies like developing prodrugs have been employed to enhance oral bioavailability and brain penetration for highly polar inhibitors like 2-PMPA. nih.govjhu.edu

The structural information obtained from X-ray crystallography of GCPII in complex with various inhibitors has been instrumental in structure-based drug design efforts, allowing for rational modifications to improve inhibitor potency, selectivity, and pharmacokinetic properties. avcr.czembopress.orgresearchgate.net

2-mppa: a Foundational Thiol-based Gcpii Inhibitor

Origin and Initial Characterization of 2-MPPA as a GCPII Inhibitor

The development of GCPII inhibitors has historically focused on compounds mimicking the substrate NAAG, often incorporating a glutarate moiety to interact with the enzyme's C-terminal glutamate recognition site and a zinc-chelating group to bind to the active site zinc atoms. nih.govplos.org Early potent inhibitors, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), were phosphonate-based. nih.govmedchemexpress.com While potent, these compounds often suffered from poor pharmacokinetic properties, including low oral bioavailability and limited brain penetration, due to their highly polar nature. nih.govresearchgate.netsemanticscholar.orgnih.govnih.gov

Efforts to overcome these limitations led to the exploration of alternative chemical scaffolds, including thiol-based inhibitors. nih.govavcr.cz This research aimed to reduce the polarity observed in phosphonate inhibitors while maintaining potent GCPII inhibition. Optimization of the linker length between the glutarate moiety and the thiol group, which acts as the zinc chelator, resulted in the discovery of this compound. nih.govavcr.cz

This compound was initially characterized as a selective GCPII inhibitor with an IC₅₀ value of 90 nM. tocris.commedchemexpress.com This nanomolar potency indicated its effectiveness in inhibiting the enzymatic activity of GCPII. Its identification marked a significant step as a foundational thiol-based compound in the pursuit of more pharmacokinetically favorable GCPII inhibitors.

Comparative Preclinical Analysis of this compound with Other GCPII Inhibitors

Preclinical studies have compared this compound to other classes of GCPII inhibitors, particularly the phosphonate-based inhibitor 2-PMPA and urea-based inhibitors like DCMC. These comparisons have highlighted the distinct profiles of these compounds in terms of potency, selectivity, and pharmacokinetic attributes.

Relative Potency and Selectivity Profiles

This compound exhibits potent inhibitory activity against GCPII with an IC₅₀ of 90 nM. tocris.commedchemexpress.com In comparison, 2-PMPA is significantly more potent, with an IC₅₀ value reported as 300 pM (0.3 nM). medchemexpress.comresearchgate.netmedchemexpress.com Urea-based inhibitors like ZJ-43 have also shown low nanomolar potency, with a Ki of 44.3 nM reported for Gcpii-IN-1, a urea-based compound. avcr.cz

Despite being less potent than 2-PMPA in vitro, this compound has demonstrated selectivity for GCPII over a range of other targets, including NMDA, kainate, and AMPA glutamate receptors, as well as several metalloproteases (MMP-1, -2, -3, -7, -9, ACE, and NEP). tocris.com 2-PMPA has also been characterized as highly selective, showing no activity at over 100 different transporters, enzymes, and receptors, including several glutamate targets. nih.govnih.govcaymanchem.com

The differences in potency and selectivity profiles among these inhibitor classes are attributed to their distinct chemical structures and how they interact with the active site of GCPII. Both phosphonate and thiol-based inhibitors utilize a glutarate moiety and a zinc-chelating group. nih.govplos.org The nature of the zinc-chelating group (phosphonate vs. thiol) and the linker significantly influence the binding affinity and, consequently, the potency.

Here is a comparative table of the potency of this compound and other GCPII inhibitors:

| Compound | Class | GCPII Potency (IC₅₀ or Ki) |

| This compound | Thiol-based | 90 nM (IC₅₀) tocris.commedchemexpress.com |

| 2-PMPA | Phosphonate-based | 0.3 nM (IC₅₀) medchemexpress.comresearchgate.netmedchemexpress.com |

| Gcpii-IN-1 | Urea-based | 44.3 nM (Ki) |

Preclinical Bioavailability and Brain Penetration Attributes

One of the key advantages sought with thiol-based inhibitors like this compound was improved pharmacokinetic properties compared to their phosphonate counterparts. 2-PMPA, despite its high potency, exhibits poor oral bioavailability (typically less than 2%) and limited brain penetration following systemic administration, with brain-to-plasma ratios often less than 0.02. plos.orgresearchgate.netsemanticscholar.orgnih.govnih.gov This necessitates high peripheral doses or alternative administration routes, such as intranasal delivery, to achieve therapeutic concentrations in the brain. researchgate.netsemanticscholar.orgnih.gov

This compound, in contrast, has shown better oral bioavailability in preclinical species. It was the first GCPII inhibitor class to demonstrate oral activity and advanced into clinical studies. nih.govplos.orgsemanticscholar.orgufl.edu While its brain penetration is considered modest compared to the levels achievable with intranasal 2-PMPA, studies have shown detectable concentrations of this compound in brain tissues like the olfactory bulb, cortex, and cerebellum following intranasal administration in rats, albeit at lower levels than 2-PMPA via the same route. plos.orgresearchgate.netsemanticscholar.orgnih.gov Systemic administration of this compound has also been shown to improve working memory performance in rats, suggesting brain penetration sufficient for pharmacological effect in certain contexts. frontiersin.org However, concerns regarding poor brain penetration with estimated human therapeutic doses have been raised. ufl.edu

Distinct Modes of Enzyme Inhibition

GCPII inhibitors generally function by binding to the active site of the enzyme, interfering with its ability to hydrolyze NAAG. This interaction typically involves coordination with the zinc ions in the active site and binding to the substrate recognition pockets, particularly the glutarate recognition site. nih.govplos.org

The inhibition of GCPII by this compound leads to an increase in extracellular NAAG levels. nih.govfrontiersin.orgnih.gov Elevated NAAG can then activate metabotropic glutamate receptor 3 (mGluR3), which is primarily located on glial cells and presynaptic neurons. nih.govfrontiersin.org Activation of mGluR3 is thought to contribute to neuroprotective effects by reducing excessive glutamate release and modulating downstream signaling pathways. nih.govfrontiersin.org This indirect mechanism, mediated through the NAAG-mGluR3 pathway, is a key aspect of how GCPII inhibitors like this compound exert their therapeutic effects in preclinical models of neurological disorders. nih.govfrontiersin.orgnih.gov

Preclinical Pharmacological Efficacy of 2-mppa in Disease Models

Neuroprotective Effects in Models of Glutamate Excitotoxicity

Glutamate excitotoxicity, characterized by excessive neuronal stimulation by glutamate, plays a significant role in the pathology of several neurological conditions, leading to neuronal damage and death. Inhibition of GCP II by compounds like 2-MPPA has been explored as a strategy to mitigate this excitotoxicity.

Relevance in Ischemia and Traumatic Brain Injury Models

Ischemia and traumatic brain injury (TBI) are conditions where glutamate excitotoxicity contributes to neuronal damage. Preclinical research suggests that inhibiting GCP II can offer neuroprotection in models of these injuries. Studies using GCP II inhibitors, including this compound and 2-(phosphonomethyl)pentanedioic acid (2-PMPA), have demonstrated efficacy in reducing neuronal death in models of stroke and TBI plos.orgsemanticscholar.orgcuni.czresearchgate.net. Specifically, a dendrimer-conjugated form of this compound (D-2MPPA) showed a decrease in brain injury, particularly in the hippocampus and cortex, in a neonatal hypoxia-ischemia model using superoxide dismutase (SOD) transgenic mice, which are often more injured after hypoxia-ischemia than wild-type animals researchgate.net. This neuroprotective effect was associated with a decrease in inflammatory profiles researchgate.net.

Efficacy in Familial Amyotrophic Lateral Sclerosis (FALS) Models

Familial Amyotrophic Lateral Sclerosis (FALS) is a neurodegenerative disease characterized by motor neuron degeneration, and glutamate excitotoxicity is implicated in its pathogenesis nih.govplos.org. Studies have investigated the potential of GCP II inhibition to protect motor neurons in FALS models. In models of FALS, this compound has shown protective effects against motor neuron death nih.gov. Research using SOD1 transgenic mice, a model for FALS, demonstrated that this compound treatment delayed the onset of clinical symptoms, prolonged life, and protected against histological abnormalities in the spinal cord researchgate.net. This suggests that inhibiting GCP II may represent a therapeutic target for ALS by reducing glutamate levels and preventing motor neuron cell death nih.gov.

Data from a study in SODG93A transgenic mice (a FALS model) illustrating the effect of this compound on clinical signs and survival are summarized below:

| Outcome | Vehicle Treatment | This compound Treatment | Significance (P-value) |

| Delay in onset of clinical signs | - | Delayed | Not specified in snippet |

| Survival | Shorter | Prolonged | < 0.01 researchgate.net |

Modulation of Nociceptive Pathways

Nociceptive pathways are involved in the processing of pain signals. Preclinical studies indicate that this compound can modulate these pathways, demonstrating potential as an analgesic agent, particularly in neuropathic pain.

Antinociceptive Actions in Neuropathic Pain Models

Neuropathic pain is a chronic pain state resulting from nerve injury. This compound has shown efficacy in reducing neuropathic pain in preclinical models plos.orgsemanticscholar.orgnih.govbocsci.complos.org. In chronic constriction injury (CCI) models in rats, a common model for neuropathic pain, daily treatment with this compound resulted in significant reductions in thermal hyperalgesia nih.gov. This effect was dependent on repeated dosing rather than acute administration, suggesting an indirect or long-lasting mechanism of action nih.gov. This compound has also been shown to attenuate chemotherapy-induced neuropathy in mice medchemexpress.com. The antinociceptive effect of this compound in neuropathic pain models is attributed to its ability to attenuate glutamate transmission through GCP II inhibition .

Data from a study on the effect of oral this compound in the rat CCI model on thermal hyperalgesia:

| Treatment Group | Outcome (Thermal Hyperalgesia) |

| Vehicle Control | Higher pain response |

| This compound (10 mg/kg daily) | Significantly reduced pain response |

| This compound (30 mg/kg daily) | Significantly reduced pain response |

The analgesic effect in the CCI model took at least 8 days of daily dosing to become significant, and the effect outlasted plasma exposure, being maintained for days even after dosing stopped nih.govbocsci.com.

Implications for Inflammatory Pain Mechanisms

While the focus of research on this compound in pain has been primarily on neuropathic pain, GCP II inhibitors in general have also shown efficacy in preclinical models of inflammatory pain plos.orgsemanticscholar.org. This suggests that modulating GCP II activity may have broader implications for different types of pain, including those involving inflammatory mechanisms. Further detailed research specifically on this compound's impact on inflammatory pain mechanisms is needed to fully understand its potential in this area.

Impact on Cognitive Function

Beyond neuroprotection and pain, preclinical studies have also explored the effects of this compound on cognitive function. Research indicates that GCP II inhibition may play a role in addressing cognitive decline. Systemic treatment with this compound has been shown to improve working memory performance in aged monkeys, particularly in older subjects nih.gov. This suggests a potential utility for this compound in treating age-related cognitive disorders . Additionally, this compound reduced pT217Tau levels in the entorhinal cortex of aged non-human primates, which correlated with improved cognitive performance . Studies in aged rats and monkeys are investigating whether chronic this compound treatment can lead to sustained improvement in working memory and reduce tau phosphorylation and neuroinflammation grantome.com. These findings suggest that restoring mGluR3 regulation via GCP II inhibition may help prevent or slow neuropathological events contributing to age-related cognitive impairment nih.gov.

Data from a study on the effect of this compound on working memory in aged monkeys:

| Subject Group | Outcome (Working Memory Performance) |

| Aged Monkeys | Significant improvement with this compound treatment nih.gov |

| Older Subjects | Particularly improved with this compound treatment |

Enhancement of Working Memory Performance in Preclinical Studies

Research indicates that this compound can enhance working memory performance in preclinical models. Studies in aged macaques demonstrated that systemic administration of this compound improved working memory by enhancing neuronal firing in the dorsolateral prefrontal cortex (dlPFC). cenmed.comwikipedia.orgmims.com These effects were linked to the modulation of metabotropic glutamate receptors (mGluRs). cenmed.comwikipedia.orgmims.com

Further studies in both young adult and aged rats showed that systemic administration of this compound produced a dose-related improvement in working memory performance on a spatial delayed alternation task. citeab.com Local infusion of this compound directly into the medial prefrontal cortex (mPFC) of adult rats also improved performance on this task, suggesting that at least some of the cognitive-enhancing effects occur within the mPFC.

Reversal of Cognitive Impairment Associated with Aging in Animal Models

Aging is often associated with cognitive decline, and preclinical studies with this compound have shown promise in addressing this. Systemic administration of this compound significantly improved working memory performance in aged monkeys, with the largest effects observed in the oldest subjects. cenmed.comwikipedia.orgmims.comscilit.com This suggests its potential utility in treating age-related cognitive disorders. In aged rats, this compound also improved working memory performance. citeab.com Studies have noted an age-related increase in GCPII levels in the brain, which may contribute to cognitive deficits by reducing beneficial NAAG actions at mGluR3. citeab.com Inhibition of GCPII with this compound in these models is consistent with a detrimental effect of endogenous GCPII signaling on cognition. citeab.com

Research Applications in Neuropsychiatric Conditions and Addiction

Beyond cognitive enhancement, this compound has been investigated for its potential in neuropsychiatric conditions and addiction.

Attenuation of Schizophrenia-Related Behavioral Deficits (e.g., Prepulse Inhibition)

Prepulse inhibition (PPI) deficits are considered a model for sensory gating deficits observed in schizophrenia. wikidata.orgctdbase.orgmpg.dewikipedia.org Studies have shown that this compound can attenuate dizocilpine-induced PPI deficits in mice. cenmed.comfishersci.caresearchgate.net This effect was observed in a dose-dependent manner, with higher doses leading to more substantial improvements. fishersci.ca The efficacy of this compound in this model was significantly antagonized by pretreatment with a selective group II metabotropic glutamate receptor (mGluR) antagonist, suggesting that the effects are mediated through mGluR signaling. fishersci.ca These findings indicate that GCP II inhibition may offer a viable therapeutic strategy for conditions involving impaired sensory gating.

Influence on Opioid Tolerance and Withdrawal Phenotypes

Research has explored the impact of this compound on behaviors associated with opioid tolerance and withdrawal. In studies involving morphine-dependent mice, administration of this compound prevented the development of morphine tolerance without affecting acute morphine antinociception. cenmed.comwikipedia.orgnih.gov The compound also influenced withdrawal symptoms, demonstrating complex effects. It was observed to potentiate certain withdrawal signs, such as jumping behavior and teeth chattering, while attenuating others, including chewing and ptosis. cenmed.comwikipedia.orgnih.govfishersci.fi These effects on opioid withdrawal signs were reversed by pretreatment with an mGluR II antagonist, implying a role of mGluR II in the actions of this compound in this context. wikipedia.orgnih.gov

Explorations in Other Preclinical Therapeutic Areas

Preclinical investigations have also extended to other potential therapeutic applications for this compound.

Mitigation of Chemotherapy-Induced Neuropathy

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of many cancer treatments. massbank.eu GCP II inhibition has been shown to improve symptoms of both chemotherapy- and diabetic-induced neuropathy in preclinical models. mpg.de this compound has demonstrated efficacy in mitigating neuropathy in several preclinical settings. In a rat model of neuropathic pain induced by chronic constriction injury, this compound administered daily attenuated thermal hyperalgesia. cenmed.comwikipedia.orgwikipedia.org This effect required repeated dosing to develop. wikipedia.orgwikipedia.org

Furthermore, in a rat model of pyridoxine-induced neuropathy, daily administration of this compound showed beneficial effects, including normalization of hot plate reaction time, improvements in foot fault, and increased open field distance traveled. mpg.de Electromyographical parameters and sensory nerve conduction velocity were also significantly improved by this compound, and the compound resulted in morphological protection in the spinal cord and sensory fibers in the dorsal root ganglia. mpg.de Studies have also indicated that this compound can attenuate taxol-induced neuropathy in mice. fishersci.ca

Role in Preclinical Prostate Cancer Models via PSMA Targeting

This compound (2-(3-mercaptopropyl)pentanedioic acid) is a selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). tocris.comascopubs.org PSMA is overexpressed in prostate cancer tissues, making it a relevant target for therapeutic strategies.

Preclinical studies have investigated the potential of this compound in prostate cancer models. Research involving nu/nu mice inoculated with CWR22 or CWR22RS tumors, which are prostate cancer models expressing high levels of PSMA, demonstrated that this compound was able to delay tumor growth. ascopubs.org In one study, treatment with 10 mg/kg this compound inhibited tumor growth in the CWR22RS model by 70% (p<0.03). ascopubs.org

Beyond its direct impact on tumor growth, this compound has also been explored for its potential role in mitigating side effects associated with prostate cancer treatment. Preliminary data suggest that selective PSMA inhibitors such as this compound may simultaneously attenuate docetaxel-induced neuropathy in mice. snmjournals.orgsnmjournals.orgsnmjournals.orgresearchgate.net In murine models, this compound significantly prevented the deficit in sensory nerve conduction velocity (SNCV) induced by docetaxel. ascopubs.org Treatment with 30 mg/kg this compound prevented the SNCV deficit induced by both 5 mg/kg and 25 mg/kg docetaxel by 96.3 ± 4.4% and 98.3 ± 11.6%, respectively (p<0.001). ascopubs.org Furthermore, a 7-day oral treatment with 30 mg/kg this compound administered after a persistent SNCV deficit was established reversed the decline in SNCV by 98.3 ± 8.0% (p<0.05). ascopubs.org

The interaction of this compound with PSMA involves the free thiol group of this compound interacting with the Zn²⁺ binding site of PSMA. mdpi.comnih.gov Early preclinical investigations highlighted this compound as a promising thiol-based PSMA-binding entity with an IC₅₀ of 90 ± 26 nM. mdpi.comnih.gov

The following table summarizes key findings from preclinical studies on the effects of this compound in prostate cancer models:

| Study Focus | Model System | Key Finding |

| Tumor Growth Inhibition | nu/nu mice with CWR22RS tumors (high PSMA) | 10 mg/kg this compound inhibited tumor growth by 70% (p<0.03). |

| Attenuation of Docetaxel-Induced Neuropathy | Female DBA2 mice | 30 mg/kg this compound prevented SNCV deficit by >96%. |

| Reversal of Established Docetaxel Neuropathy | Female DBA2 mice | 7-day oral 30 mg/kg this compound reversed SNCV decline by >98% (p<0.05). |

| PSMA Binding Affinity | In vitro | IC₅₀ of 90 ± 26 nM. |

While early studies showed promise for this compound, thiol-based PSMA inhibitors currently play a minor role in the diagnosis and treatment of prostate cancer, largely due to issues with stability and pronounced side effects observed in further studies. mdpi.comnih.gov However, the initial work with inhibitors like this compound contributed to the development of subsequent PSMA-targeting molecules. mdpi.comnih.gov

Mechanistic Insights into 2-mppa's Action at the Molecular and Cellular Level

Inhibition of NAAG Hydrolysis and Consequent Elevation of Endogenous NAAG Concentrations

The primary mechanism of action of 2-MPPA is the potent and selective inhibition of the enzyme glutamate carboxypeptidase II (GCP II). physiology.orgplos.org GCP II is responsible for the enzymatic hydrolysis of NAAG into N-acetylaspartate and glutamate in the synaptic space. physiology.orgplos.org By binding to the zinc-containing active site of GCP II, this compound prevents this hydrolysis.

Inhibition of GCP II by this compound leads to an increase in the concentration of endogenous NAAG in the synaptic cleft. physiology.orgplos.org This elevation of NAAG levels is analogous to the effect of selective serotonin reuptake inhibitors (SSRIs) on serotonin concentrations. The increased availability of NAAG in turn leads to greater activation of its target receptors, particularly presynaptic group II metabotropic glutamate receptors (mGluR3). physiology.org Studies using in vivo microdialysis have shown that administration of GCP II inhibitors like 2-PMPA leads to a linear increase in NAAG concentration in the brain. researchgate.net The high affinity and selective action of this compound on GCP II suggest that its reported effects are indeed due to an increase in endogenous NAAG concentrations. nih.gov

Activation of Presynaptic Group II Metabotropic Glutamate Receptors (mGluR3)

Elevated levels of endogenous NAAG resulting from GCP II inhibition by this compound lead to increased activation of presynaptic group II metabotropic glutamate receptors, primarily the mGluR3 subtype. physiology.orgplos.orgnih.govnih.govinvivochem.cnumich.edudntb.gov.uafrontiersin.org NAAG is considered a selective agonist for these receptors. nih.govfrontiersin.orgmdpi.com

Activation of presynaptic mGluR3 receptors by NAAG is a key step in the downstream effects of this compound. physiology.orgplos.orgdntb.gov.uafrontiersin.org This activation is thought to modulate glutamatergic transmission. Experimental evidence supporting this includes studies where the effects of this compound on synaptic transmission were prevented by the application of a group II mGluR antagonist, such as LY341495. physiology.orgnih.govnih.gov This indicates that the actions of this compound are mediated through the activation of group II mGluRs. physiology.orgnih.govnih.gov While mGluR3 is the primary target, some studies suggest mGluR2 may also be involved, as group II mGluR antagonists block the effects. wikipedia.orgwikipedia.org

Presynaptic Modulation of Synaptic Glutamate Release

The activation of presynaptic group II mGluR3 receptors by increased NAAG concentrations, a consequence of this compound-mediated GCP II inhibition, leads to the modulation of synaptic glutamate release. physiology.orgplos.orgmdpi.com This modulation typically involves a reduction in the release of the excitatory neurotransmitter glutamate from presynaptic terminals. physiology.orgplos.orgmdpi.com

Studies investigating the effects of this compound on synaptic transmission have shown that it suppresses evoked excitatory postsynaptic current (EPSC) amplitudes. physiology.org This attenuation of EPSC amplitudes is accompanied by an increase in paired-pulse facilitation, a phenomenon indicative of a presynaptic mechanism. physiology.org Furthermore, this compound has been shown to reduce the frequencies of miniature EPSCs (mEPSCs) without affecting their amplitudes, providing additional support for a presynaptic site of action for GCP II inhibition. physiology.org The reduction in mEPSC frequencies is also prevented by group II mGluR antagonists, reinforcing the role of presynaptic group II mGluRs in mediating this effect. physiology.org This mechanism, where increasing endogenous NAAG levels reduces glutamate release through mGluR3 activation, is considered a potential neuroprotective strategy, particularly in conditions involving excessive glutamate. plos.orgmdpi.com

Role in Calcium Signaling Pathways

Research suggests that this compound, through its mechanism involving GCP II inhibition and mGluR3 activation, plays a role in modulating calcium signaling pathways. physiology.orgnih.govresearchgate.netresearchgate.net While the precise details can vary depending on the neuronal context, the interaction between NAAG, mGluR3, and calcium signaling is a downstream effect of this compound's primary action.

In some neuronal populations, such as in the dorsolateral prefrontal cortex (dlPFC), mGluR3 receptors are localized postsynaptically and can influence calcium signaling near glutamate synapses by regulating cAMP drive on potassium channels. nih.gov High levels of cAMP-calcium signaling can open potassium channels, weakening synaptic efficacy, while NAAG stimulation of mGluR3 can close these channels, enhancing neuronal firing needed for cognitive functions like working memory. nih.gov Furthermore, dysregulated calcium signaling has been implicated in age-related neurological conditions and may be influenced by GCP II activity. nih.govresearchgate.netresearchgate.net Chronic inhibition of GCP II with this compound has been shown to normalize calcium signaling in aged animal models. nih.govresearchgate.net While early studies suggested NAAG could elicit rapid increases in intraneuronal Ca²⁺ in vitro physiology.org, more recent research focuses on the indirect modulation of calcium signaling through mGluR3 and associated pathways. nih.govresearchgate.netresearchgate.net

Investigation of Indirect and Sustained Pharmacological Effects

Studies on this compound have revealed that its therapeutic effects are not always directly correlated with its plasma concentrations and can be sustained even after the compound is cleared. nih.govnih.gov This suggests the involvement of indirect and longer-lasting pharmacological mechanisms beyond the immediate inhibition of GCP II. nih.govnih.gov

Characterization of Delayed Onset of Therapeutic Efficacy

A notable characteristic of this compound's effects in certain preclinical models, such as neuropathic pain, is a delayed onset of therapeutic efficacy. nih.govnih.govuni.lumdpi.com Despite achieving maximal plasma concentrations relatively quickly after administration (e.g., within 1 hour), the analgesic effect in a chronic constriction injury model in rats took at least 8 days of daily dosing to become significant. nih.govnih.gov This delay was not attributed to drug accumulation in tissues, as inhibitory concentrations were reached in the nerve within 1 hour, and there was no significant accumulation in plasma or tissue after multiple doses. nih.govnih.gov This delayed onset strongly suggests that the observed therapeutic effects are mediated by indirect mechanisms that develop over time with repeated exposure. nih.govnih.govuni.lumdpi.com

Mechanisms Underlying Sustained Effects Beyond Direct Compound Exposure

In addition to the delayed onset, the therapeutic effects of this compound have been observed to be sustained, lasting for days even after daily dosing is stopped. nih.govnih.gov This prolonged effect further supports the hypothesis of an indirect, long-lived mechanism of action. nih.govnih.gov

While the exact nature of these longer-lasting secondary mechanisms is still under investigation, possibilities include downstream modulation of glutamate receptors or alterations in synaptic plasticity that occur as a result of chronic GCP II inhibition and the consequent changes in NAAG-mGluR3 signaling. nih.govnih.govuni.lumdpi.com The dependence of the effects on reaching a threshold concentration, where splitting the daily dose reduces efficacy, also supports the idea that continuous exposure is needed to trigger these sustained changes. nih.govnih.gov These findings highlight that the full therapeutic benefit of this compound may involve adaptive changes in neural circuits that extend beyond the immediate biochemical inhibition of GCP II. nih.govnih.govuni.lumdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 2-mppa

Absorption and Distribution Profiles in Animal Models

Studies in preclinical species, primarily rats and rabbits, have provided insights into how 2-MPPA is absorbed into the systemic circulation and subsequently distributed throughout the body, including neural and peripheral tissues.

Systemic Availability in Preclinical Species

This compound has demonstrated oral bioavailability in preclinical species. In rats, oral administration of this compound has shown systemic exposure nih.gov. One study reported an oral bioavailability of up to 82% in rats, indicating efficient absorption from the gastrointestinal tract . Initial pharmacokinetic studies in rats using both oral gavage and intravenous administration were conducted to determine the plasma concentration-time profile of this compound nih.gov. Analysis of the entire dataset utilized a two-compartment model with first-order absorption, and a population pharmacokinetic model was also developed nih.gov.

Pharmacokinetic parameters following single oral doses of this compound to rats were calculated using noncompartmental methods nih.gov. While specific detailed systemic availability data across a range of doses were not consistently available across the search results in a format suitable for a comprehensive table, the reported high oral bioavailability in rats is a key finding .

Tissue Distribution in Neural and Peripheral Compartments

Following systemic administration, this compound distributes into various tissues, including those in the nervous system. In rats, a single- and multiple-dose oral tissue distribution study with 10 mg/kg PO per day showed that this compound was distributed throughout the body within 5 minutes after dosing on day 1 nih.gov.

Distribution into peripheral neural tissue was observed in the sciatic nerve of rats. The maximum concentration (Cmax) in the sciatic nerve was 0.018 μg/g, equivalent to 87 nM, which is above the reported Ki for GCPII inhibition by this compound of 30 nM nih.gov. On both days 5 and 11 of multiple daily dosing, the Cmax in the sciatic nerve was achieved within 30 minutes without evidence of accumulation nih.gov.

Distribution into the brain has also been examined, although free this compound has been described as having poor brain penetration ufl.edunih.gov. A single time-point pharmacokinetic study in rats dosed intranasally at 30 mg/kg compared the brain penetration of this compound with other GCPII inhibitors plos.orgsemanticscholar.org. At 1 hour following intranasal administration, this compound showed lower exposure in the olfactory bulb (4.46 μg/g), cortex (0.26 μg/g), and cerebellum (0.21 μg/g) compared to 2-PMPA plos.orgsemanticscholar.org.

Studies utilizing dendrimer conjugation of this compound (D-2MPPA) have investigated targeted delivery and distribution in a rabbit model of cerebral palsy ufl.edunih.gov. Following intravenous administration of free this compound (20 mg/kg) or D-2MPPA (containing 20 mg/kg this compound) on postnatal day 1, this compound levels were measured in serum and periventricular regions (PVR) of brain tissues nih.gov. D-2MPPA treatment led to higher this compound levels in the injured brain regions compared to free this compound treatment, and the extent of D-2MPPA uptake correlated with injury severity ufl.edunih.gov. This highlights that while free this compound may have limited brain penetration, targeted delivery strategies can enhance its distribution to specific neural compartments ufl.edunih.gov.

A summary of some distribution findings in rats is presented in the table below:

| Tissue (Rat) | Administration Route | Dose (mg/kg) | Time Post-Dose | Concentration (Day 1) | Concentration (Days 5 & 11) | Reference |

| Sciatic Nerve | Oral Gavage | 10 daily | 30 min | Not specified | Cmax achieved | nih.gov |

| Sciatic Nerve | Oral Gavage | 10 daily | Cmax time | 0.018 μg/g (87 nM) | Cmax achieved (no accumulation) | nih.gov |

| Olfactory Bulb | Intranasal | 30 | 1 hour | 4.46 μg/g | Not applicable | plos.orgsemanticscholar.org |

| Cortex | Intranasal | 30 | 1 hour | 0.26 μg/g | Not applicable | plos.orgsemanticscholar.org |

| Cerebellum | Intranasal | 30 | 1 hour | 0.21 μg/g | Not applicable | plos.orgsemanticscholar.org |

Note: Concentrations for intranasal administration are from a single time point comparison study.

Metabolic Stability and Biotransformation

Information specifically detailing the metabolic pathways and biotransformation of this compound in preclinical species is limited within the provided search results. One source mentions that this compound was developed with a thioalkyl group to enhance pharmacokinetic stability compared to earlier inhibitors . While the exact metabolic fate is not explicitly described, the presence of a thiol group in the structure suggests potential metabolic pathways such as oxidation or conjugation, common for sulfur-containing compounds. However, no specific data on metabolites or metabolic enzymes involved in this compound's biotransformation in animal models were found in the provided texts.

Pharmacodynamic Markers of GCPII Inhibition in Preclinical Tissues

This compound exerts its pharmacodynamic effects primarily through the inhibition of GCPII enzymatic activity. Preclinical studies have measured GCPII inhibition in relevant tissues as a marker of target engagement.

In the sciatic nerve of rats, inhibitory concentrations of this compound were achieved within 1 hour of oral dosing nih.gov. The Cmax of 87 nM in the sciatic nerve was above the in vitro Ki of 30 nM for GCPII inhibition by this compound, suggesting that sufficient drug levels reach the target tissue to inhibit the enzyme nih.gov.

In aged macaques treated chronically with this compound, there was a strong trend for reduced GCPII enzyme activity in the dorsolateral prefrontal cortex (dlPFC) compared to vehicle-treated controls wustl.edu.

In a rabbit model of cerebral palsy, dendrimer-conjugated this compound (D-2MPPA) demonstrated greater efficacy than free this compound in decreasing extracellular glutamate levels in ex vivo brain slices of affected kits nih.gov. This reduction in glutamate is a downstream effect of GCPII inhibition, which prevents the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) and glutamate imrpress.comresearchgate.net.

Correlation and Dissociation between Pharmacokinetics and Pharmacodynamics in Animal Models

The relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effects has been investigated in animal models, revealing instances of both correlation and dissociation.

In a rat model of neuropathic pain (chronic constrictive injury), the efficacy of oral this compound was not simply related to plasma concentrations nih.gov. Although maximal plasma concentrations were observed within 1 hour of dosing, the analgesic effect took at least 8 days of daily dosing to become significant nih.gov. The delay in the onset of analgesia was not attributed to delayed tissue accumulation, as inhibitory concentrations were achieved in the nerve within 1 hour nih.gov. Furthermore, there was no accumulation of the drug in plasma or tissue after multiple daily dosing nih.gov. The analgesic effect also outlasted plasma exposure, being maintained for days even after daily dosing ceased nih.gov. This observed delayed onset, dependence on a threshold plasma concentration, and sustained effects after exposure support the hypothesis of an indirect, long-lived mechanism of action for this compound's analgesic effect in this model nih.gov.

In aged macaques, the levels of GCPII activity in the dlPFC highly correlated with levels of phosphorylated tau (pT217Tau), consistent with the hypothesis that GCPII inhibition reduces tau hyperphosphorylation wustl.edu. This suggests a correlation between target engagement (GCPII inhibition) and a relevant pharmacodynamic marker (tau phosphorylation) in this context wustl.edu.

The findings in the neuropathic pain model highlight a dissociation between the immediate pharmacokinetic profile and the delayed, sustained pharmacodynamic outcome, suggesting that the therapeutic effect is mediated by downstream events or adaptive changes rather than a direct, transient effect tied to peak drug concentrations nih.gov. Conversely, the correlation observed between GCPII activity and pT217Tau levels in macaques suggests a more direct link between enzyme inhibition and that specific biological marker wustl.edu.

Advanced Research Methodologies Employed in 2-mppa Studies

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of 2-MPPA in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for quantifying this compound in biological matrices such as plasma, serum, and tissue samples. Due to the chemical properties of this compound, derivatization is often employed to enhance sensitivity and improve chromatographic separation.

A common derivatization method involves reacting this compound with N-ethylmaleimide (NEM). nih.govufl.edu This reaction is typically performed by incubating the biological sample (e.g., plasma or serum) with NEM for a set period, such as 30 minutes. nih.govufl.edu Following derivatization, samples undergo extraction, often using methanol, followed by vortexing and centrifugation to isolate the derivatized analyte. nih.govufl.edu The supernatant is then transferred for LC-MS/MS analysis. ufl.edu

LC-MS/MS systems, such as those coupling an Agilent 1100 HPLC with an API 3000 mass spectrometer, have been utilized for the analysis of derivatized this compound. nih.govufl.edu Separation is achieved using reverse-phase chromatography columns, such as a Luna C18 column. nih.govufl.edu The mobile phase typically consists of a gradient elution using solvents like acetonitrile and water with a small percentage of formic acid. nih.govufl.edu Analysis is often performed in negative ion mode using multiple reaction monitoring (MRM) to detect specific transitions corresponding to derivatized this compound and an internal standard. nih.gov For example, an MRM transition of 330 > 205 (Q1/Q3) has been reported for derivatized this compound. nih.gov

While derivatization with NEM is common for quantifying this compound in complex matrices like plasma and tissue, some studies have indicated that this compound can be processed without an additional derivatization step and is amenable to reverse phase chromatography, particularly in cleaner matrices like cerebrospinal fluid (CSF). plos.org However, for more complex samples, derivatization is generally preferred to improve the analytical performance.

In Vitro Cellular and Biochemical Assays

In vitro assays are essential for characterizing the biochemical activity of this compound and its interactions with target enzymes and receptors.

Enzyme Inhibition Assays and Kinetic Characterization (IC50, Ki)

Enzyme inhibition assays are fundamental to determining the potency and mechanism of this compound as a GCPII inhibitor. The half-maximum inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters derived from these assays.

This compound has been characterized as a selective GCPII inhibitor with an reported IC₅₀ value of 90 nM. tocris.comavcr.czmedchemexpress.com This value indicates the concentration of this compound required to inhibit 50% of the enzyme's activity. Studies have shown that this compound is selective for GCPII over a range of other targets, including NMDA, kainate, and AMPA glutamate receptors, as well as various metalloproteases like MMP-1, -2, -3, -7, -9, ACE, and NEP. tocris.com

The inhibitory activity of this compound stems from its ability to bind to the zinc-containing active site of GCPII. Compared to earlier inhibitors, the thioalkyl group in this compound is thought to contribute to enhanced metabolic stability.

Data on the IC₅₀ of this compound highlights its potency as a GCPII inhibitor:

| Compound | Target Enzyme | IC₅₀ (nM) |

| This compound | GCPII | 90 tocris.comavcr.czmedchemexpress.com |

Receptor Binding and Functional Assays for Selectivity Profiling

Receptor binding and functional assays are employed to assess the selectivity of this compound for its intended target (GCPII) and to evaluate potential interactions with other receptors, particularly glutamate receptors.

Studies have demonstrated that this compound exhibits selectivity for GCPII over ionotropic glutamate receptors, including NMDA, kainate, and AMPA receptors. tocris.com This selectivity is crucial to ensure that the observed pharmacological effects of this compound are primarily mediated through GCPII inhibition and the subsequent modulation of N-acetylaspartylglutamate (NAAG) levels, rather than direct agonism or antagonism of glutamate receptors. tocris.commdpi.com

While GCPII inhibition by this compound leads to increased levels of NAAG, which is an endogenous agonist at metabotropic glutamate receptor 3 (mGluR3), this compound itself is selective for GCPII and does not directly bind to or activate these receptors. mdpi.comuniad.org.br The functional effects of this compound, such as the suppression of synaptic transmission, are indirectly mediated through the action of elevated NAAG on mGluR3. physiology.orgnih.gov

Electrophysiological Techniques for Synaptic Transmission Analysis (e.g., EPSC, mEPSC)

Electrophysiological techniques are powerful tools for investigating the impact of this compound on synaptic function, particularly in the central nervous system. Excitatory postsynaptic currents (EPSC) and miniature excitatory postsynaptic currents (mEPSC) are commonly measured parameters.

Studies using whole-cell patch-clamp recordings in brain slices have shown that application of this compound can suppress evoked EPSC amplitudes. physiology.orgnih.gov This effect is often accompanied by an increase in paired-pulse facilitation, suggesting a presynaptic mechanism of action. physiology.orgnih.gov

Furthermore, this compound has been shown to reduce the frequency of tetrodotoxin (TTX)-insensitive mEPSCs without affecting their amplitudes. physiology.orgnih.gov This finding provides further support for a presynaptic locus of action, as changes in mEPSC frequency typically reflect alterations in neurotransmitter release probability, while changes in amplitude often indicate changes in postsynaptic receptor sensitivity or number. nih.gov The effects of this compound on EPSCs and mEPSCs can be prevented by antagonists of group II metabotropic glutamate receptors (mGluR2/3), such as LY341495, reinforcing the role of presynaptic mGluR3 activation by elevated NAAG levels following GCPII inhibition. physiology.orgnih.govresearchgate.netresearchgate.net

Electrophysiological data illustrates the impact of this compound on synaptic currents:

| Electrophysiological Parameter | Effect of this compound | Proposed Mechanism |

| Evoked EPSC Amplitude | Suppressed physiology.orgnih.gov | Presynaptic mechanism physiology.orgnih.gov |

| Paired-Pulse Facilitation | Increased physiology.orgnih.gov | Presynaptic mechanism physiology.orgnih.gov |

| mEPSC Frequency (TTX-insensitive) | Reduced physiology.orgnih.gov | Presynaptic mechanism physiology.orgnih.gov |

| mEPSC Amplitude (TTX-insensitive) | Unaffected physiology.orgnih.gov | Indicates presynaptic action nih.gov |

In Vivo Animal Model Characterization and Behavioral Paradigms

In vivo studies using animal models are critical for evaluating the pharmacological effects of this compound in a living system and assessing its potential therapeutic utility in various disease contexts.

This compound has been investigated in numerous preclinical animal models of neurological and psychiatric disorders where dysregulation of glutamatergic neurotransmission is implicated. avcr.czresearchgate.netnih.gov These models include those for neuropathic pain, age-related cognitive decline, drug tolerance, schizophrenia, amyotrophic lateral sclerosis (ALS), and cerebral palsy. tocris.comavcr.czmedchemexpress.comnih.govresearchgate.net

Behavioral paradigms are employed to assess the effects of this compound on relevant phenotypes in these models. For instance, in models of neuropathic pain, antinociceptive effects of this compound have been observed. tocris.com Studies in aged monkeys have demonstrated that systemic treatment with this compound significantly improved working memory performance, particularly in older subjects. researchgate.net In models related to schizophrenia, this compound has been shown to attenuate dizocilpine-induced prepulse inhibition (PPI) deficits in mice, an effect blocked by mGluR2/3 antagonists. medchemexpress.comnih.gov Research has also explored the effects of this compound on behaviors associated with opioid withdrawal symptoms in mice. researchgate.net

While this compound has shown efficacy in various preclinical models, its development has faced challenges related to brain penetration and potential immunological toxicities associated with thiol-containing drugs. ufl.eduplos.orgsemanticscholar.org However, the positive results in animal models continue to support the investigation of GCPII inhibition as a therapeutic strategy. researchgate.net

| Animal Model / Condition | Observed Effect of this compound | Relevant Behavioral Paradigm |

| Neuropathic Pain (Rat model) | Antinociceptive effects tocris.com | Not explicitly detailed in sources, but implied pain-related tests. |

| Age-related Cognitive Decline (Aged monkeys) | Improved working memory performance researchgate.net | Working memory tasks researchgate.net |

| Dizocilpine-induced PPI deficits (Mice) | Attenuated PPI deficits medchemexpress.comnih.gov | Prepulse inhibition test medchemexpress.comnih.gov |

| Opioid Withdrawal (Morphine-dependent mice) | Influenced withdrawal symptoms (e.g., jumping, teeth chattering) researchgate.net | Assessment of withdrawal signs researchgate.net |

| Familial ALS (Mice) | Protects against motor neuron death tocris.com | Not explicitly detailed in sources, but implied motor function assessment. |

Structural Biology and Computational Approaches for GCPII-Inhibitor Interactions

Understanding the precise interactions between GCPII and its inhibitors at the atomic level is fundamental for rational drug design. Structural biology techniques, particularly X-ray crystallography, provide high-resolution snapshots of these complexes, while computational methods offer dynamic insights and predictive capabilities.

X-ray Crystallography of GCPII in Complex with Inhibitors

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of human GCPII and its complexes with various inhibitors. nih.govrcsb.orgembopress.orgacs.orgpdbj.orgresearchgate.netrcsb.org These studies have revealed that GCPII is a homodimer, with each monomer containing an active site featuring a binuclear zinc center. nih.govresearchgate.net Inhibitors typically bind within a defined cavity, interacting with the catalytic zinc ions and specific amino acid residues that line the binding pocket. nih.govrcsb.orgpdbj.orgresearchgate.net

While direct crystal structures of GCPII specifically in complex with this compound are not predominantly featured in the search results, extensive crystallographic data exist for GCPII bound to other classes of inhibitors, such as phosphonates and urea-based compounds. nih.govrcsb.orgpdbj.orgrcsb.org These structures provide a strong foundation for understanding the binding principles applicable to thiol-based inhibitors like this compound. For instance, studies on GCPII complexed with phosphoramidate and urea-based inhibitors have detailed interactions within the S1' pocket, which typically accommodates a glutamate-derived moiety, and the S1 pocket and entrance funnel, which interact with other parts of the inhibitor. nih.govrcsb.orgpdbj.org The zinc-binding group of inhibitors, such as the phosphonate group in 2-PMPA or the urea moiety in other inhibitors, directly interacts with the active site zinc ions. nih.govpdbj.org Given that this compound is a thiol-based inhibitor with a pentanedioic acid moiety, its likely binding mode involves the thiol group coordinating with the active site zinc ions and the pentanedioic acid portion occupying the S1' pocket, mimicking the C-terminal glutamate of the natural substrate NAAG. nih.gov

These crystallographic studies provide detailed information on the conformational changes in the enzyme upon inhibitor binding and highlight key residues involved in recognition and binding affinity. nih.govpdbj.org For example, interactions with residues like Glu424, Gly518, Arg463, Arg534, Arg536, Asn519, Tyr552, and His553 have been observed and characterized in various GCPII-inhibitor complexes. nih.govrcsb.orgpdbj.org

Computational Docking and Molecular Dynamics Simulations in GCPII Inhibition

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental structural data by providing insights into the dynamic behavior of GCPII and its interactions with inhibitors like this compound. nih.govavcr.czresearchgate.netnih.gov

Molecular docking is a widely used technique to predict the preferred binding orientation (pose) of a ligand within the active site of a protein and to estimate the binding affinity. researchgate.netacs.orgresearchgate.net This approach is particularly valuable in the initial stages of drug discovery for virtually screening large libraries of compounds and identifying potential inhibitor candidates. acs.orgresearchgate.net Studies have utilized docking algorithms to predict the binding modes of various GCPII inhibitors, often using existing GCPII crystal structures as templates. researchgate.netacs.orgresearchgate.net These predictions can then be compared with experimental data, such as enzyme inhibition assays, to validate the computational models. acs.org

Structure-activity Relationship Sar Studies and Development of 2-mppa Derivatives

Rational Design Principles for Optimizing Thiol-Based GCPII Inhibitors

Rational design of GCPII inhibitors is guided by the understanding of the enzyme's active site and substrate recognition. GCPII is a bimetallic zinc carboxypeptidase. acs.orgavcr.cz Potent GCPII inhibitors typically share a common structural feature: a zinc-binding group attached to a glutamate mimic. researchgate.net The active site of GCPII contains a deep internal cavity that can be divided into prime (S1') and non-prime (S1) regions, separated by the active site zinc ions. acs.org The S1' pocket is crucial for recognizing the C-terminal glutamate residue of substrates like NAAG. nih.govunifi.itnih.govnih.gov The presence of glutamate-like functionalities in inhibitors ensures high affinity and specificity for GCPII. nih.gov

Thiol-based inhibitors, including 2-MPPA, utilize a sulfhydryl (-SH) group to chelate to the zinc ions in the active site. nih.govacs.orgsemanticscholar.org Rational design principles for optimizing thiol-based GCPII inhibitors involve modifying different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include optimizing the zinc-binding group's interaction with the bimetallic center and modifying the P1' glutamate mimic and other parts of the molecule that interact with the S1' and other pockets of the enzyme. nih.govnih.govacs.orgnih.gov The goal is to achieve a favorable balance between enzyme inhibition and drug-like properties such as lipophilicity and stability. nih.gov

Strategies for Modifying the Core Scaffold and Side Chains

Modifications to the core scaffold and side chains of thiol-based GCPII inhibitors aim to improve their binding affinity to the enzyme and enhance their pharmacokinetic profile. The core structure of this compound includes a thiol group and a pentanedioic acid moiety. nih.gov The pentanedioic acid portion is designed to interact with the glutarate recognition site (S1' pocket) of GCPII. nih.gov

Strategies for modification include altering the length and nature of the linker between the thiol group and the pentanedioic acid moiety, as well as introducing substituents on the carbon chain or the acidic functionalities. unifi.it Additionally, modifications to the P1' position, which interacts with the S1' pocket, have been explored extensively. nih.govnih.gov This involves substituting the glutamate-like structure with various aromatic or other functional groups to optimize interactions within the S1' pocket and potentially exploit accessory binding sites. nih.govacs.orgnih.gov For instance, introducing a benzyl moiety at the P1' position has been shown to increase lipophilicity and potency. nih.govnih.govacs.orgnih.gov

Identification and Characterization of More Potent and Stable Thiol-Based Analogues

SAR studies on thiol-based GCPII inhibitors have led to the identification of several analogues with improved potency and stability compared to this compound. These studies have systematically explored the impact of structural changes on inhibitory activity.

Benzyl Moiety and Aromatic Substituent Modifications

Incorporating a benzyl moiety at the P1' position of thiol-based inhibitors has proven to be a successful strategy for enhancing potency. nih.govnih.govacs.orgnih.gov For example, 3-(2-carboxy-5-mercaptopentyl)benzoic acid (compound 6c), which contains a benzyl moiety, was found to be significantly more potent than this compound, with an IC₅₀ value of 15 nM compared to 90 nM for this compound. bocsci.comacs.orgacs.orgnih.gov This represents a 6-fold increase in potency. bocsci.comacs.orgacs.orgnih.gov

Further modifications involving aromatic substituents on the benzyl moiety have also been investigated to fine-tune interactions within the S1' pocket and potentially with other regions of the enzyme. These modifications aim to optimize van der Waals and other non-polar interactions, contributing to increased binding affinity. nih.gov

Here is a table summarizing the potency of this compound and a representative benzyl-substituted analogue:

| Compound | IC₅₀ (nM) | Fold Potency vs. This compound |

| 2-(3-mercaptopropyl)pentanedioic acid (this compound) | 90 | 1 |

| 3-(2-carboxy-5-mercaptopentyl)benzoic acid (6c) | 15 | 6 |

Phenoxy and Phenylsulfanyl Analogues

In addition to benzyl modifications, SAR studies have explored phenoxy and phenylsulfanyl analogues of thiol-based GCPII inhibitors. nih.govacs.orgnih.gov These modifications involve replacing the carbon linker with an oxygen or sulfur atom, respectively, to introduce different spatial and electronic properties. nih.govacs.orgnih.gov

For instance, analogues such as 3-(1-carboxy-4-mercaptobutoxy)benzoic acid (26a) and 3-[(1-carboxy-4-mercaptobutyl)thio]benzoic acid (26b), which are phenoxy and phenylsulfanyl analogues, respectively, have shown potent inhibitory activities. nih.govacs.orgnih.gov Compound 26a exhibited an IC₅₀ of 14 nM, while compound 26b had an IC₅₀ of 32 nM. nih.govavcr.cznih.gov These findings indicate that isosteric replacements of the linker region can lead to potent inhibitors.

Here is a table comparing the potency of phenoxy and phenylsulfanyl analogues:

| Compound | IC₅₀ (nM) |

| 3-(1-carboxy-4-mercaptobutoxy)benzoic acid (26a) | 14 |

| 3-[(1-carboxy-4-mercaptobutyl)thio]benzoic acid (26b) | 32 |

Development of Second-Generation Thiol-Based Inhibitors (e.g., E2072)

Building upon the knowledge gained from earlier SAR studies, second-generation thiol-based GCPII inhibitors have been developed with significantly improved properties. E2072 (3-(2-mercaptoethyl)biphenyl-2,3′-dicarboxylic acid) is a notable example of a second-generation thiol-based inhibitor. nih.govresearchgate.netgoogle.com

E2072 features a biphenyl scaffold, which is distinct from the pentanedioic acid core of this compound. researchgate.net This structural change, along with other optimizations, resulted in a compound with enhanced potency and improved pharmacokinetic characteristics. E2072 is reported to be approximately 10- to 100-fold more potent in vitro compared to this compound, with Kᵢ values in the range of 1-10 nM versus 90 nM for this compound. nih.govresearchgate.net It also demonstrated improved efficacy in preclinical neuropathy models at lower doses (0.1 mg/kg) compared to this compound (10 mg/kg). nih.gov Furthermore, E2072 showed improved chemical stability and a longer elimination half-life in rats (105 ± 40 h) compared to earlier thiol-based inhibitors. researchgate.net

Here is a table comparing the properties of this compound and E2072:

| Property | This compound | E2072 |

| IC₅₀ / Kᵢ (nM) | 90 (IC₅₀) | 1-10 (Kᵢ) nih.govresearchgate.net |

| In vivo Efficacy (Minimally Effective Dose) | 10 mg/kg nih.gov | 0.1 mg/kg nih.gov |

| Chemical Stability | Poor researchgate.net | Improved researchgate.net |

| Rat Half-life | - | 105 ± 40 h researchgate.net |

Prodrug Strategies for Enhanced Oral Bioavailability

Despite the development of more potent inhibitors, the highly polar nature of many GCPII inhibitors, including thiol-based compounds, can limit their oral bioavailability and ability to cross biological membranes. mdpi.comnih.govresearchgate.netfrontiersin.org To overcome this limitation, prodrug strategies have been employed to mask the charged functionalities and enhance passive absorption. mdpi.comnih.govresearchgate.netfrontiersin.org

A prodrug is an inactive or less active precursor of a drug that is converted to the active form within the body. For thiol-based inhibitors, prodrug approaches have focused on masking the acidic groups, such as the carboxylic acids and potentially the thiol group, with labile moieties that can be cleaved in vivo to release the active inhibitor. mdpi.comnih.govresearchgate.netfrontiersin.org

While much of the prodrug research has focused on phosphonate-based inhibitors like 2-PMPA, the principles are applicable to thiol-based compounds. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov For example, δ-thiolactone derivatives have been explored as prodrugs for thiol-based GCPII inhibitors. bocsci.comresearchgate.net In one study, a thiolactone derived from this compound was shown to be converted back to this compound in rat liver microsomes, and oral administration of the thiolactone in rats resulted in detectable plasma concentrations of this compound. bocsci.com This suggests that thiolactone formation can serve as a viable prodrug strategy for improving the oral exposure of thiol-based GCPII inhibitors.

The design of successful prodrugs requires careful consideration of the lability of the masking group, ensuring efficient conversion to the active drug in the desired location while maintaining sufficient stability for absorption. nih.govnih.gov

Thiolactone Prodrugs of this compound

2-(3-Mercaptopropyl)pentanedioic acid (this compound) is a known selective inhibitor of glutamate carboxypeptidase II (GCPII) tocris.comrndsystems.commedchemexpress.com. It has demonstrated efficacy in preclinical models of neurological disorders where excessive glutamate release is implicated, including neuropathic pain tocris.comrndsystems.combocsci.com. Despite its promising activity, this compound, a thiol-based compound, faces challenges related to chemical stability and potential toxicity associated with the reactive thiol group researchgate.netresearchgate.netnih.gov. To address these limitations and potentially improve pharmacokinetic properties, such as oral bioavailability, the development of prodrugs has been explored researchgate.netnih.govacs.org.